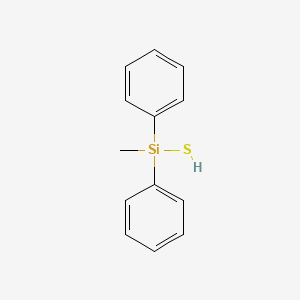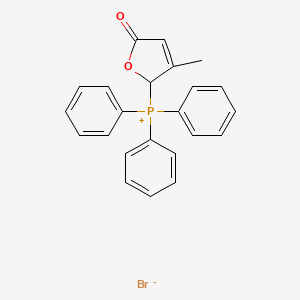
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a furan ring substituted with a methyl group and a keto group, along with a triphenylphosphanium moiety attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of 3-methyl-5-oxo-2,5-dihydrofuran with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphanium moiety can participate in nucleophilic substitution reactions, while the furan ring and keto group can undergo various transformations. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one: This compound shares the furan ring structure but has different substituents and functional groups.
2,3-Dihydro-5-methylfuran: Similar in having a furan ring with a methyl group but lacks the triphenylphosphanium moiety.
Uniqueness
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is unique due to the presence of the triphenylphosphanium group, which imparts distinct reactivity and potential applications compared to other furan derivatives. This makes it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
60270-04-4 |
|---|---|
Formule moléculaire |
C23H20BrO2P |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
(3-methyl-5-oxo-2H-furan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H20O2P.BrH/c1-18-17-22(24)25-23(18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-17,23H,1H3;1H/q+1;/p-1 |
Clé InChI |
XZLPXWPOUVSRBE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=O)OC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


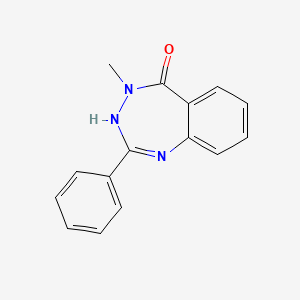
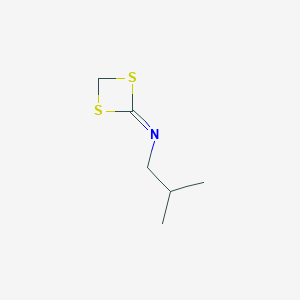

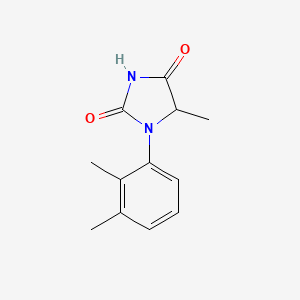
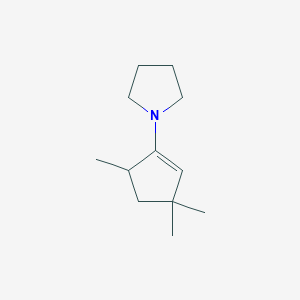

![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

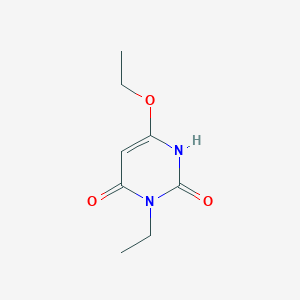
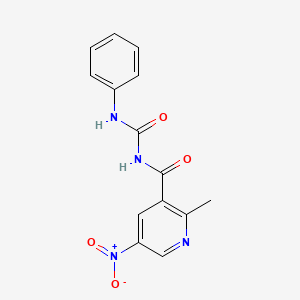


![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
